

# Z-Gly-Gly-OH CAS number and molecular weight

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## Compound of Interest

Compound Name: *Carbobenzoxyglycylglycine*

Cat. No.: *B103884*

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An In-Depth Technical Guide to N-Benzylloxycarbonyl-glycyl-glycine (Z-Gly-Gly-OH)

## Abstract

This technical guide provides a comprehensive overview of N-Benzylloxycarbonyl-glycyl-glycine, commonly referred to as Z-Gly-Gly-OH. Intended for researchers, chemists, and professionals in drug development, this document details the fundamental physicochemical properties, synthesis methodologies, and key applications of this vital dipeptide derivative. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for leveraging Z-Gly-Gly-OH in peptide synthesis, biochemical assays, and pharmaceutical research. We will explore the causality behind its use as a protected building block, provide detailed experimental protocols, and offer a robust framework for its effective application.

## Core Physicochemical Properties and Identification

Z-Gly-Gly-OH is a dipeptide derivative where the N-terminus of the glycyl-glycine dipeptide is protected by a benzylloxycarbonyl (Z) group. This protecting group is crucial for its application in controlled, stepwise peptide synthesis.<sup>[1][2]</sup> The Z-group prevents the amino group from participating in unwanted side reactions, allowing for the selective formation of peptide bonds at the C-terminus.<sup>[3]</sup>

The fundamental identifiers and physical properties of Z-Gly-Gly-OH are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	2566-19-0	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C12H14N2O5	<a href="#">[4]</a>
Molecular Weight	266.25 g/mol	<a href="#">[4]</a>
IUPAC Name	2-(2-(Benzylloxycarbonylamino)acetamido)acetic acid	<a href="#">[4]</a>
Appearance	White to off-white powder	<a href="#">[4]</a>
Melting Point	178-184 °C	<a href="#">[4]</a>
Purity	≥ 97% (HPLC)	<a href="#">[4]</a>
Storage Conditions	Store at 0-8 °C	<a href="#">[4]</a>

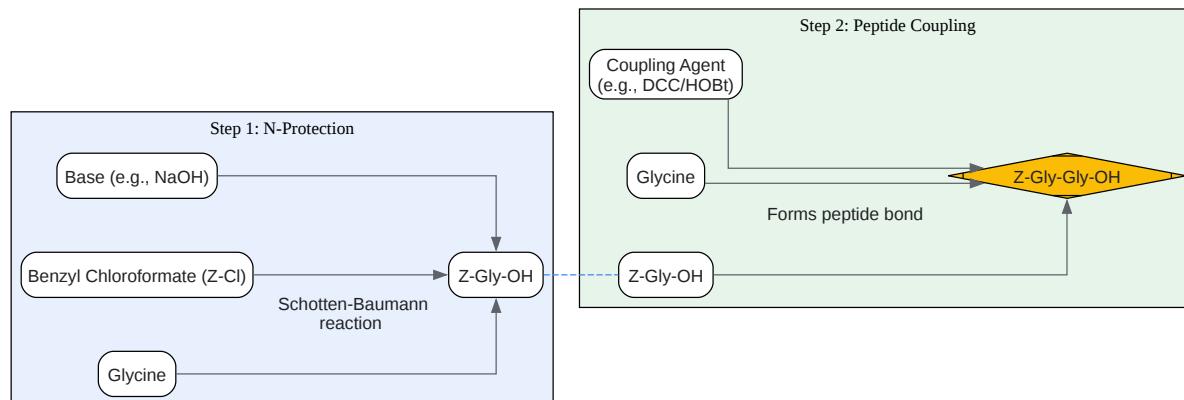
## Synthesis and Chemical Logic

The synthesis of Z-Gly-Gly-OH is a foundational exercise in peptide chemistry, illustrating the core principles of N-protection and peptide coupling. The strategy hinges on the use of the benzyloxycarbonyl (Z) group, a classic protecting group introduced by Max Bergmann and Leonidas Zervas.[\[3\]](#) It is stable under a variety of conditions but can be cleanly removed by catalytic hydrogenolysis, providing orthogonality with other protecting groups.[\[3\]](#)

## Synthetic Workflow Rationale

The synthesis is a two-stage process. First, glycine is N-protected to yield Z-Gly-OH. This step is critical to prevent self-polymerization of glycine during the subsequent coupling reaction. The resulting Z-Gly-OH is then activated at its carboxyl group and coupled with a second, C-terminally protected glycine ester, followed by deprotection of the ester to yield the final product. A more direct approach involves coupling Z-Gly-OH with unprotected glycine under controlled conditions.

Below is a conceptual workflow for the synthesis of Z-Gly-Gly-OH.



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Caption: Conceptual workflow for the synthesis of Z-Gly-Gly-OH.

## Protocol: Synthesis of Z-Gly-OH (Step 1)

This protocol outlines the N-protection of glycine, the precursor to the final coupling step.

- Dissolution: Dissolve glycine in a solution of sodium hydroxide under cooling (ice bath).
- Reagent Addition: While stirring vigorously, add benzyl chloroformate and an additional aliquot of sodium hydroxide solution dropwise and simultaneously. The base neutralizes the HCl byproduct, driving the reaction to completion.
- Reaction: Allow the mixture to stir for 2-3 hours, monitoring the consumption of benzyl chloroformate.

- **Workup:** Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Z-Gly-OH product.
- **Purification:** Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve high purity.

## Core Applications in Scientific Research

Z-Gly-Gly-OH is a versatile molecule valued for its utility in several key areas of biochemical and pharmaceutical research.[\[4\]](#)

### Building Block in Peptide Synthesis

The primary application of Z-Gly-Gly-OH is as a dipeptide building block in solution-phase or solid-phase peptide synthesis (SPPS).[\[4\]](#)[\[6\]](#) Using a pre-formed dipeptide unit like Z-Gly-Gly-OH offers several advantages:

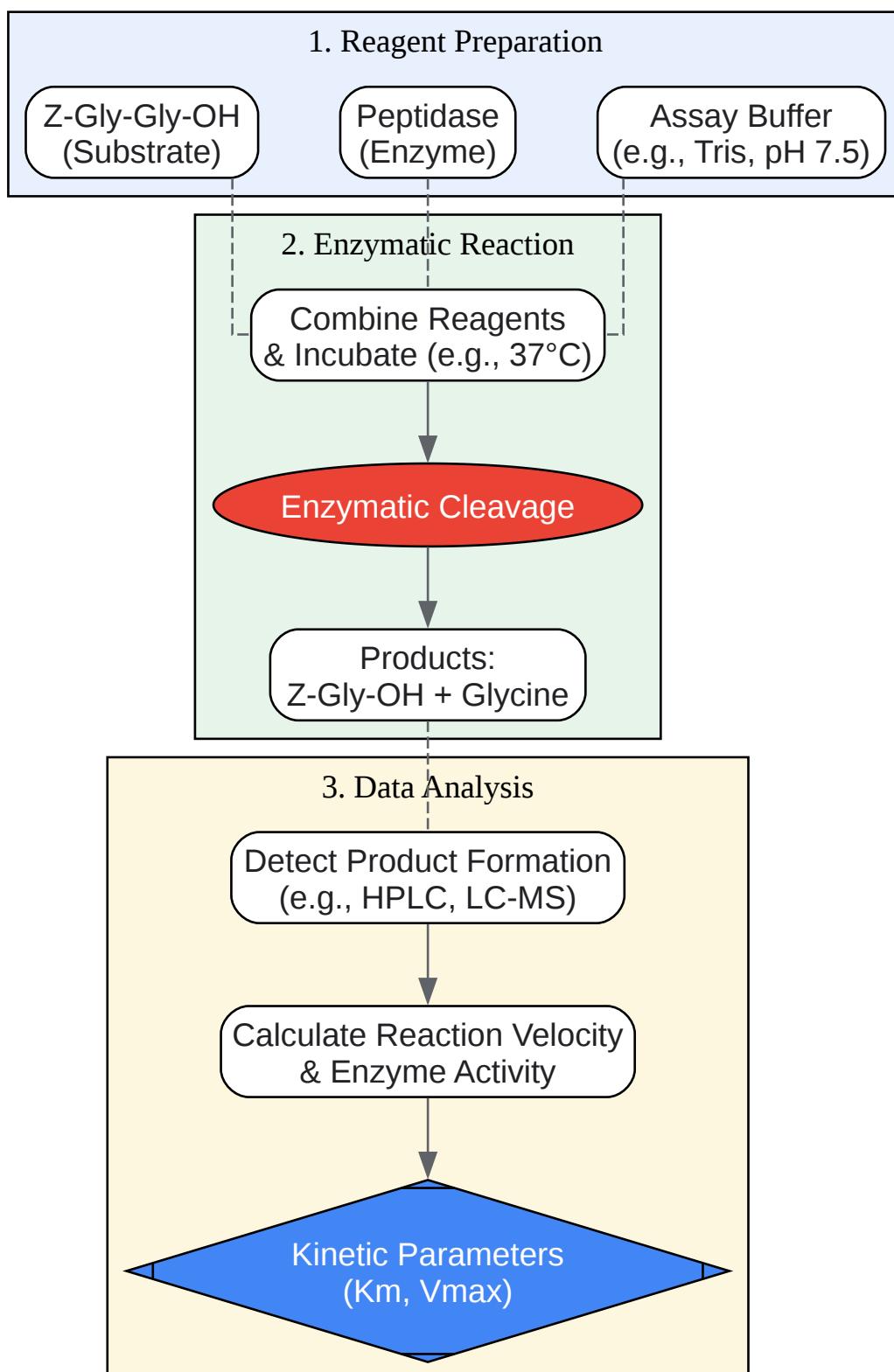
- **Efficiency:** It accelerates the synthesis process by adding two residues in a single coupling step.
- **Purity:** It can help overcome challenges associated with the synthesis of problematic sequences, such as aggregation that can occur during the stepwise addition of multiple glycine residues.[\[7\]](#)
- **Fragment Condensation:** Z-Gly-Gly-OH is an ideal precursor for creating larger, protected peptide fragments that can be joined together in a convergent synthesis strategy.[\[8\]](#)

### Substrate for Enzymatic Assays

The simple, well-defined structure of Z-Gly-Gly-OH makes it an excellent substrate for studying the activity and kinetics of various peptidases.[\[4\]](#)[\[9\]](#) Enzymes that cleave the peptide bond between the two glycine residues can be assayed by monitoring the disappearance of the substrate or the appearance of its products (Z-Gly and Gly). This application is crucial for:

- **Enzyme Characterization:** Determining the specificity, catalytic efficiency ( $k_{cat}/K_M$ ), and optimal reaction conditions for a given peptidase.

- Inhibitor Screening: In high-throughput screening (HTS) campaigns, Z-Gly-Gly-OH can be used to identify small molecule inhibitors of peptidases, which are important drug targets in various diseases.[10] The simplicity of the substrate ensures that identified inhibitors are likely targeting the core catalytic mechanism of the enzyme.[10]



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Caption: Workflow for a typical peptidase activity assay using Z-Gly-Gly-OH.

## Role in Drug Development and Formulation

Beyond its role as a synthetic intermediate, Z-Gly-Gly-OH contributes to drug development in several ways:

- **Prodrug Design:** The dipeptide structure can be incorporated into prodrugs to improve the pharmacokinetic properties of a parent drug, such as enhancing its solubility or controlling its release.[\[4\]](#)
- **Formulation Stability:** Its defined structure and stability make it a useful component in pharmaceutical formulations, potentially improving the stability and delivery of active pharmaceutical ingredients (APIs).[\[6\]](#)

## Experimental Protocol: Peptidase Activity Assay

This protocol provides a self-validating system for measuring the activity of a generic peptidase using Z-Gly-Gly-OH as a substrate. The rate of product formation is quantified using High-Performance Liquid Chromatography (HPLC).

## Materials and Reagents

- Z-Gly-Gly-OH (Substrate)
- Peptidase enzyme of interest
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Quenching Solution (e.g., 10% Trichloroacetic Acid - TCA)
- HPLC system with a C18 column
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

## Step-by-Step Methodology

- Preparation of Stock Solutions:

- Prepare a 100 mM stock solution of Z-Gly-Gly-OH in a suitable solvent (e.g., DMSO or directly in Assay Buffer).
- Prepare a stock solution of the enzyme in Assay Buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- Prepare analytical standards of the expected products (Z-Gly-OH and Glycine) in Assay Buffer for HPLC calibration.

• Enzymatic Reaction Setup:

- For each reaction, pipette the required volume of Assay Buffer into a microcentrifuge tube.
- Add the Z-Gly-Gly-OH stock solution to achieve the desired final concentration (e.g., starting with a concentration around the expected  $K_m$ ).
- Pre-incubate the tubes in a temperature-controlled water bath (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.

• Initiation and Termination of Reaction:

- Initiate the reaction by adding the enzyme stock solution to each tube. Mix gently and start a timer immediately.
- Run a negative control reaction containing no enzyme to account for any non-enzymatic substrate degradation.
- At predetermined time points (e.g., 2, 5, 10, 20 minutes), stop the reaction by adding an equal volume of Quenching Solution (TCA). This will precipitate the enzyme and halt the reaction.

• Sample Analysis by HPLC:

- Centrifuge the quenched reaction tubes to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial.
- Inject the sample onto the HPLC system.

- Elute the products using a suitable gradient of Mobile Phase A and B. Monitor the absorbance at a characteristic wavelength (e.g., 254 nm for the Z-group).
- Quantify the amount of product formed by comparing the peak area to the calibration curve generated from the analytical standards.

• Data Interpretation:

- Calculate the initial reaction velocity ( $v_0$ ) from the linear phase of the product formation-versus-time plot.
- By varying the substrate concentration and measuring the corresponding initial velocities, a Michaelis-Menten plot can be generated to determine the kinetic parameters  $K_m$  and  $V_{max}$ .

## Conclusion

N-Benzylloxycarbonyl-glycyl-glycine (Z-Gly-Gly-OH) is more than a simple chemical reagent; it is a foundational tool in the fields of peptide chemistry, enzymology, and pharmaceutical sciences. Its utility is derived from the strategic placement of the Z-protecting group, which enables its use as a stable and reliable building block for the synthesis of complex peptides and therapeutic agents. Furthermore, its well-defined structure provides a clean substrate for dissecting enzyme function and screening for novel inhibitors. This guide has provided the core technical data, synthetic logic, and practical applications necessary for researchers to confidently and effectively incorporate Z-Gly-Gly-OH into their development workflows.

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